
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, a urea derivative, and a cyclohexene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexene, ethylamine, 4-methylthiazole-5-carboxylic acid, and m-tolyl isocyanate.
Step-by-Step Synthesis:
Activité Biologique
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide is a complex organic compound notable for its unique thiazole structure, which incorporates a cyclohexene group. This compound has garnered interest due to its potential biological activities, particularly as an inhibitor of lysine acetyltransferases (KATs), which play crucial roles in gene regulation and cellular processes.
Chemical Structure and Properties
The chemical formula for the compound is C19H24N2O1S. Its structural features include:
- Thiazole ring : Implicated in various biological activities.
- Cyclohexene moiety : Enhances lipophilicity and potential interactions with biological targets.
- Ureido group : May contribute to binding affinity with specific enzymes.
This compound primarily acts as a KAT inhibitor. KATs are involved in the acetylation of histones, influencing gene expression and cellular metabolism. Inhibition of these enzymes may have therapeutic implications in cancer treatment and other diseases associated with dysregulated gene expression.
Case Studies and Research Findings
- Inhibition of KATs : Research indicates that the compound effectively inhibits KATs within the MYST family, which are critical for histone modification. This inhibition can lead to altered gene expression profiles, making it a candidate for cancer therapy .
- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The cytotoxicity was assessed using MTT assays, revealing IC50 values that suggest potent anticancer activity .
- Molecular Docking Studies : Computational studies have shown favorable binding interactions between the compound and target proteins involved in cancer progression. Molecular docking simulations indicate that the compound fits well into the active sites of these proteins, supporting its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure/Features | Biological Activity | Uniqueness |
---|---|---|---|
N-(4-cyclohexenyl)-benzenesulfonamide | Similar sulfonamide structure | KAT inhibition | Lacks thiazole ring |
5-Ethyl-2-methoxybenzenesulfonamide | Sulfonamide with methoxy group | Anticancer activity | No cyclohexene or thiazole |
4-Methoxyphenylsulfonamide | Basic sulfonamide structure | Antibacterial activity | Simpler structure |
This table illustrates that while there are compounds with similar functionalities, the unique combination of features in this compound may confer distinct advantages in specific therapeutic contexts.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methyl-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c1-14-7-6-10-17(13-14)24-20(27)25-21-23-15(2)18(28-21)19(26)22-12-11-16-8-4-3-5-9-16/h6-8,10,13H,3-5,9,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAJZUPIHCDEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=C(S2)C(=O)NCCC3=CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.